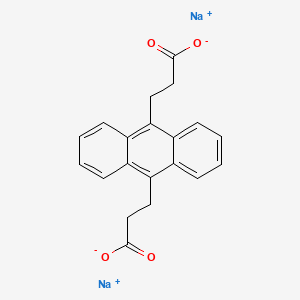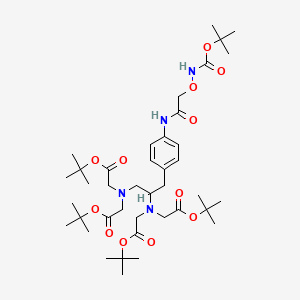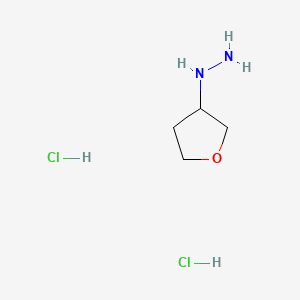![molecular formula C30H20ClN B580544 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole CAS No. 1219821-48-3](/img/structure/B580544.png)
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole, also known as BCZ-051, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole involves its ability to act as an electron-transporting material in optoelectronic devices. In OLEDs, 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole facilitates the transfer of electrons from the cathode to the emitting layer, resulting in the emission of light. In OPVs, 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole helps to transport electrons from the active layer to the electrode, contributing to the generation of electricity.
Biochemical and Physiological Effects:
As 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole is primarily used in optoelectronic devices, there is limited research on its biochemical and physiological effects. However, some studies have reported that 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole exhibits low toxicity and biocompatibility, making it a potential candidate for biomedical applications such as bioimaging and biosensing.
実験室実験の利点と制限
The advantages of using 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole include its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the research and development of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole. These include:
1. Exploring the potential of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole for biomedical applications such as bioimaging and biosensing.
2. Investigating the use of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole in other optoelectronic devices such as lasers and sensors.
3. Developing more efficient and cost-effective synthesis methods for 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole.
4. Studying the effects of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole on the environment and developing strategies for its safe disposal.
Conclusion:
In conclusion, 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole is a novel compound that has shown promising results in various fields such as optoelectronics and organic electronics. Its high purity, stability, and reproducibility make it a potential candidate for future research and development. However, further studies are needed to explore its potential applications and to develop more efficient and cost-effective synthesis methods.
合成法
The synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde and 9-phenylcarbazole in the presence of a base to form an intermediate product. This intermediate product is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to produce 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole has been studied for its potential applications in various fields such as optoelectronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). In optoelectronics, 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole has been used as a blue emitter in OLEDs, exhibiting high efficiency and stability. In OPVs, 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole has been used as an electron-transporting material, showing promising results in enhancing the performance of the devices.
特性
IUPAC Name |
3-(4-chlorophenyl)-9-(4-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClN/c31-25-15-10-23(11-16-25)24-14-19-30-28(20-24)27-8-4-5-9-29(27)32(30)26-17-12-22(13-18-26)21-6-2-1-3-7-21/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKBZCKNXOFDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C63 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856812 |
Source


|
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |
CAS RN |
1219821-48-3 |
Source


|
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


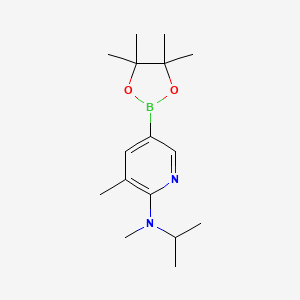
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)


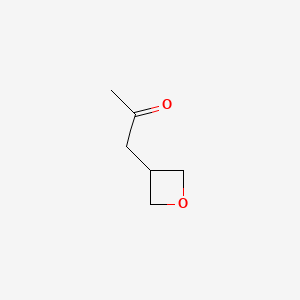
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)
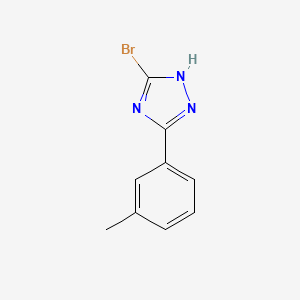
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)

